![molecular formula C21H21N3O2S B2572712 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1235164-79-0](/img/structure/B2572712.png)
2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
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Description
2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been linked to several diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
- Applications : Investigating its efficacy against specific fungal pathogens, such as Candida species or dermatophytes, could lead to novel antifungal therapies .
- Applications : Researchers could explore its potential in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .
- Applications : Investigating its metal-binding properties could have implications in catalysis, bioinorganic chemistry, or drug delivery systems .
- Applications : Researchers could assess its cytotoxicity against cancer cell lines and explore its mechanism of action .
- Applications : Investigating its luminescent properties could be relevant for materials science, sensors, or imaging agents .
Antifungal Activity
Anti-Inflammatory Properties
Metal Chelation and Coordination Chemistry
Anticancer Research
Photophysical Properties
Biological Activity Beyond Imidazole Rings
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-9-11-17(12-10-15)23-20(16-5-4-6-18(13-16)24(25)26)14-22-21(23)27-19-7-2-3-8-19/h4-6,9-14,19H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGATHCWEZASME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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